[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid
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Overview
Description
[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a pyridine ring substituted with an amino group, a fluorophenyl group, and an ethylcarbamic acid moiety, along with a 2-hydroxypropanoic acid component.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the amino group is introduced via nucleophilic substitution.
Introduction of the Fluorophenyl Group: The fluorophenyl group is attached through a Friedel-Crafts alkylation reaction.
Formation of the Ethylcarbamic Acid Moiety: This step involves the reaction of the intermediate with ethyl isocyanate under controlled conditions.
Addition of 2-Hydroxypropanoic Acid: The final step involves the esterification of the intermediate with 2-hydroxypropanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethylcarbamic acid moieties.
Reduction: Reduction reactions can target the pyridine ring and the fluorophenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino and fluorophenyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [2-Amino-6-[(4-chlorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid
- [2-Amino-6-[(4-bromophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid
- [2-Amino-6-[(4-methylphenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid
Uniqueness
The uniqueness of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical and biological applications compared to its analogs.
Properties
CAS No. |
815586-91-5 |
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Molecular Formula |
C18H23FN4O5 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid |
InChI |
InChI=1S/C15H17FN4O2.C3H6O3/c1-2-20(15(21)22)12-7-8-13(19-14(12)17)18-9-10-3-5-11(16)6-4-10;1-2(4)3(5)6/h3-8H,2,9H2,1H3,(H,21,22)(H3,17,18,19);2,4H,1H3,(H,5,6) |
InChI Key |
KCVJIRVKWYCIDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N)C(=O)O.CC(C(=O)O)O |
Origin of Product |
United States |
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